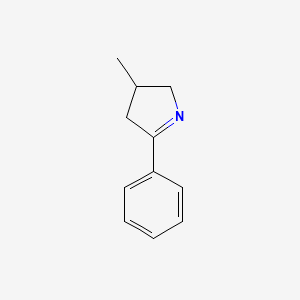
2-Phenyl-4-methyl-1-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-methyl-1-pyrroline is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that are partially saturated derivatives of pyrroles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Phenyl-4-methyl-1-pyrroline involves the following steps :
Preparation of Phenyl Nitro Ethylene: Benzaldehyde and nitromethane react under the catalysis of alkali metal hydroxide to form phenyl nitro ethylene.
Addition Reaction: Phenyl nitro ethylene undergoes an addition reaction with acetone in the presence of L-proline as a catalyst.
Reduction and Ring Closure: The addition product is then reduced and cyclized using zinc powder and ammonium salts to yield this compound.
This method is advantageous due to the availability and low cost of the starting materials, as well as the mild reaction conditions. It is suitable for both laboratory-scale synthesis and industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-methyl-1-pyrroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Zinc powder and ammonium salts are typically used for reduction.
Substitution Reagents: Halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently employed.
Major Products
Oxidation: Yields pyrrole derivatives.
Reduction: Produces pyrrolidine derivatives.
Substitution: Results in halogenated pyrroline compounds.
Aplicaciones Científicas De Investigación
2-Phenyl-4-methyl-1-pyrroline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-methyl-1-pyrroline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrrole: Another pyrrole derivative with similar structural features but different reactivity and applications.
Pyrrolidine: A fully saturated derivative of pyrrole, widely used in medicinal chemistry.
N-Methylpyrrole: A methylated pyrrole derivative with distinct chemical properties.
Uniqueness
2-Phenyl-4-methyl-1-pyrroline is unique due to its partially saturated ring structure, which provides a balance between stability and reactivity. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in drug discovery .
Propiedades
IUPAC Name |
3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIGBCYDNFZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













